molecular formula C12H15BO2 B6249958 (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid CAS No. 2754390-14-0

(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid

Cat. No.: B6249958
CAS No.: 2754390-14-0
M. Wt: 202.06 g/mol
InChI Key: BZNJZUXEZHKDRP-UHFFFAOYSA-N
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Description

(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid functional group attached to a hexahydro-s-indacene framework, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and proceeds via a transmetalation step followed by reductive elimination to form the boronic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl or vinyl compounds.

Scientific Research Applications

(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biomolecules, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive compounds. The compound’s interaction with molecular pathways can modulate biological processes, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid with a simpler aromatic structure.

    (4-bromophenyl)boronic acid: A boronic acid with a bromine substituent, used in similar cross-coupling reactions.

    (4-methoxyphenyl)boronic acid: Contains a methoxy group, offering different reactivity and applications.

Uniqueness

(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid is unique due to its hexahydro-s-indacene framework, which provides distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and form products that are not easily accessible with simpler boronic acids. Its structure also enables interactions with a broader range of molecular targets, enhancing its utility in various fields of research.

Properties

CAS No.

2754390-14-0

Molecular Formula

C12H15BO2

Molecular Weight

202.06 g/mol

IUPAC Name

1,2,3,5,6,7-hexahydro-s-indacen-4-ylboronic acid

InChI

InChI=1S/C12H15BO2/c14-13(15)12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7,14-15H,1-6H2

InChI Key

BZNJZUXEZHKDRP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2CCCC2=CC3=C1CCC3)(O)O

Purity

95

Origin of Product

United States

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